BenchChemオンラインストアへようこそ!

Simvastatin Carboxylic Acid Allyl Ester

Mass Spectrometry Impurity Profiling Pharmaceutical Analysis

Simvastatin Carboxylic Acid Allyl Ester (Molecular Formula: C₂₈H₄₄O₆; Molecular Weight: 476.65) is a specialized ester derivative of simvastatin that functions as a structurally characterized impurity marker and key synthetic intermediate in the preparation of the Simvastatin Dimer impurity (USP Related Compound D / EP Impurity D). Unlike the parent drug simvastatin (C₂₅H₃₈O₅; MW 418.6) or the dimer impurity itself (C₅₀H₇₆O₁₀; MW 837.13), this compound exists as a clear oil at ambient temperature, making it analytically and physically distinct from the predominantly solid simvastatin-related substances catalogued in pharmacopoeial monographs.

Molecular Formula C₂₈H₄₄O₆
Molecular Weight 476.65
Cat. No. B1155965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin Carboxylic Acid Allyl Ester
Molecular FormulaC₂₈H₄₄O₆
Molecular Weight476.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simvastatin Carboxylic Acid Allyl Ester: A Critical Reference Standard for Simvastatin Dimer Impurity Analysis and Procurement


Simvastatin Carboxylic Acid Allyl Ester (Molecular Formula: C₂₈H₄₄O₆; Molecular Weight: 476.65) is a specialized ester derivative of simvastatin that functions as a structurally characterized impurity marker and key synthetic intermediate in the preparation of the Simvastatin Dimer impurity (USP Related Compound D / EP Impurity D) [1]. Unlike the parent drug simvastatin (C₂₅H₃₈O₅; MW 418.6) or the dimer impurity itself (C₅₀H₇₆O₁₀; MW 837.13), this compound exists as a clear oil at ambient temperature, making it analytically and physically distinct from the predominantly solid simvastatin-related substances catalogued in pharmacopoeial monographs [2]. It is commercially supplied as a reference standard (e.g., TRC catalogue number S485055) with certified purity levels typically at or above 95% (area normalization by HPLC), intended for use in analytical method development, validation, and quality control (QC) release testing .

Why Simvastatin Carboxylic Acid Allyl Ester Cannot Be Replaced by Generic Simvastatin or the Dimer Impurity in Analytical Workflows


Generic substitution with simvastatin API or the fully formed Simvastatin Dimer (EP Impurity D) fails because neither compound replicates the unique structural features—the free carboxylic acid moiety esterified with an allyl alcohol group—that confers the distinct chromatographic retention behavior, mass spectral fragmentation pattern, and solubility profile of this specific allyl ester . The USP monograph for simvastatin assigns the dimer impurity (Relative Retention Time, RRT 3.80) an acceptance limit of not more than 0.4%, while any other unspecified individual impurity is capped at 0.1% [1]. Accurate quantification of this allyl ester within the unspecified impurity fraction requires a matched, highly pure reference standard to ensure method specificity, system suitability, and regulatory compliance during pharmaceutical QC release, forced degradation studies, or impurity profiling by UPLC-MS/MS [2].

Quantitative Evidence: How Simvastatin Carboxylic Acid Allyl Ester Differentiates from Simvastatin, Its Dimer, and Related Impurities


Molecular Weight Differentiation: Allyl Ester (476.65 Da) vs. Simvastatin Dimer (837.13 Da) by Mass Spectrometry

The molecular weight of Simvastatin Carboxylic Acid Allyl Ester (476.65 g/mol, C₂₈H₄₄O₆) is substantially lower than that of the fully formed Simvastatin Dimer (EP Impurity D; 837.13 g/mol, C₅₀H₇₆O₁₀) and also higher than the parent drug simvastatin (418.6 g/mol, C₂₅H₃₈O₅) [1]. This intermediate mass position, confirmed by MS analysis, allows unequivocal identification in complex impurity mixtures where dimeric species span a broad molecular weight range from monomeric degradation products (e.g., anhydro-simvastatin) to high-molecular-weight oligomers [2]. The distinct MS spectral signature—particularly the molecular ion cluster and fragment ions arising from the allyl ester bond—enables selective ion monitoring (SIM) or multiple reaction monitoring (MRM) method development without interference from co-eluting simvastatin-related substances [3].

Mass Spectrometry Impurity Profiling Pharmaceutical Analysis

Physical State Differentiation: Clear Oil vs. Crystalline Solid for Simvastatin and Its Dimer

Simvastatin Carboxylic Acid Allyl Ester is consistently described across multiple supplier certificates of analysis as a clear oil at ambient temperature [1]. In contrast, simvastatin API is a white to off-white crystalline powder (mp ~135-138°C), and the Simvastatin Dimer impurity (EP Impurity D) is a white solid with a melting range of 170-180°C [2]. This physical state divergence is directly attributable to the presence of the allyl ester moiety, which disrupts crystal packing and lowers the melting point below room temperature. The oil form necessitates distinct handling protocols: dissolution in DCM or ethyl acetate for quantitative transfer, centrifugation (200-500 RPM) to collect material at the vial bottom, and storage at 2-8°C with protection from air and light to prevent oxidative degradation of the allyl group [1]. Improper substitution with a solid simvastatin dimer standard would introduce weighing errors due to static charge differences and solvent incompatibility during stock solution preparation [3].

Physicochemical Characterization Reference Standard Handling Formulation Analysis

USP Regulatory Classification: Allyl Ester Falls Under the 0.1% Unspecified Impurity Limit vs. 0.4% for the Dimer

Per the USP chromatographic purity test for simvastatin, the Simvastatin Dimer (RRT 3.80) is a specified impurity with an acceptance limit of not more than 0.4%, while 'any other individual impurity'—the category under which Simvastatin Carboxylic Acid Allyl Ester would be classified—is restricted to not more than 0.1% [1]. The reporting threshold for all impurities is 0.05%. This dual-tiered regulatory framework means that a pharmaceutical manufacturer must be able to detect and quantify the allyl ester at levels at least four times lower than the dimer impurity to demonstrate compliance [2]. The allyl ester can form during the lactonization step of simvastatin synthesis, particularly when residual carboxylic acid intermediates react with allyl alcohol under acid catalysis, and its concentration must be controlled below the 0.1% threshold in the final API. The patent literature further describes processes that reduce total dimeric impurities—including ester-linked intermediates—to less than 0.08% through mild base treatment in a solvent mixture, underscoring the industrial need for a dedicated, high-purity reference standard to validate these purification steps [3].

Regulatory Compliance Pharmacopoeial Standards Quality Control

Role as a Verified Intermediate in the Synthetic Pathway to Simvastatin Dimer Impurity (S485010)

Simvastatin Carboxylic Acid Allyl Ester is explicitly identified as the direct synthetic intermediate in the preparation of Simvastatin Dimer Impurity (catalogue number S485010) . The synthetic route involves esterification of the carboxylic acid group of a simvastatin-derived hydroxy acid with allyl alcohol, followed by further coupling to produce the dimeric structure. The availability of this intermediate as a discrete, fully characterized reference compound (¹H-NMR, ¹³C-NMR, FTIR, and Mass Spectrometry confirmed) allows process chemistry laboratories to monitor the progression of the dimer-forming reaction, identify reaction endpoints, and isolate the dimer impurity in high purity for subsequent use as a pharmacopoeial reference standard [1]. In contrast, attempting to synthesize the dimer impurity without access to the allyl ester intermediate would significantly reduce reaction control, potentially generating undesired oligomeric side products at levels exceeding 0.4% that complicate downstream purification [2].

Process Chemistry Impurity Synthesis Reference Standard Manufacturing

Where Simvastatin Carboxylic Acid Allyl Ester Delivers Irreplaceable Value: Evidence-Backed Application Scenarios


Pharmaceutical QC Release Testing: Quantifying Unspecified Impurities Below the 0.1% USP Threshold

In pharmaceutical quality control laboratories performing USP-compliant batch release of simvastatin API, the allyl ester reference standard enables identification and quantification of this specific impurity within the 'any other individual impurity' fraction (limit: NMT 0.1%). The USP chromatographic purity method (C18 column, acetonitrile/phosphate mobile phase, 238 nm detection) specifies a reporting threshold of 0.05%, and the allyl ester standard is required to establish the relative retention time marker and UV response factor for accurate integration [1]. Without this standard, an unknown peak in the chromatogram eluting between the simvastatin peak (RRT 1.0) and the dimer peak (RRT 3.80) cannot be definitively assigned, risking either overestimation of total impurities or failure to detect an out-of-specification result [2].

Forced Degradation and Stability Studies: Tracking Ester Hydrolysis Pathways in Simvastatin Drug Products

During ICH Q1A(R2) forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on simvastatin tablets, the allyl ester serves as a marker for ester hydrolysis and transesterification degradation pathways. The compound's distinct mass spectral signature (m/z 476.65 for [M+H]⁺) allows selective detection in UPLC-MS/MS impurity profiling methods, distinguishing it from other hydrolytic degradants such as simvastatin hydroxy acid (m/z 436.6) and anhydro-simvastatin [3]. This specificity is critical when establishing degradation kinetics and setting shelf-life specifications, as highlighted by impurity profiling studies that identified 12 compounds in commercial simvastatin samples, with 2 being previously unreported impurities [3].

Impurity Reference Standard Manufacturing: Controlled Synthesis of Simvastatin Dimer (EP Impurity D / USP RC D)

For contract research organizations (CROs) and reference standard manufacturers producing EP Impurity D (Simvastatin Dimer, MW 837.13), the allyl ester is the essential intermediate. The synthetic route proceeds via esterification of the corresponding simvastatin carboxylic acid derivative with allyl alcohol, followed by dimerization under controlled conditions to generate the dimer impurity at high purity (>95%) while minimizing higher oligomer formation [4]. The patent literature confirms that uncontrolled dimerization during lactonization can produce impurities at levels between 0.08% and 0.4%, emphasizing the need for a well-characterized intermediate to achieve reproducible synthesis of the dimer reference standard [4].

Quote Request

Request a Quote for Simvastatin Carboxylic Acid Allyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.